2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is an organic compound characterized by the presence of a bromine atom and a ketone functional group. Its molecular formula is , and it is classified as a bromo ketone. This compound has garnered interest in organic synthesis due to its unique structural features, which enable various chemical transformations.
The compound can be sourced from various chemical suppliers and research articles that detail its synthesis and applications. It falls under the category of brominated organic compounds, specifically halogenated ketones, which are often utilized in medicinal chemistry and organic synthesis.
The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one typically involves the bromination of a corresponding precursor compound. One common method includes the following steps:
The reaction typically requires careful monitoring of temperature and concentration to optimize yield and minimize by-products. Automated reactors may be used in industrial settings to ensure consistency and efficiency.
The molecular structure of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one features a bromine atom attached to a carbon atom of an ethyl group, which is further connected to a ketone functional group. The structure can be represented as follows:
where represents the indene moiety.
Key data for this compound includes:
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one participates in several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For example, using mild conditions for nucleophilic substitution can enhance selectivity towards desired products.
The mechanism of action for 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one involves its interaction with nucleophiles due to the presence of both electrophilic bromine and carbonyl groups. The bromine serves as an excellent leaving group during nucleophilic substitution reactions. Additionally, the carbonyl group can facilitate further transformations through reduction or oxidation processes.
The compound is typically characterized by:
Chemical properties include:
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one has several scientific uses:
The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (C₁₁H₁₁BrO, MW: 239.11 g/mol) typically employs two primary strategies with distinct mechanistic pathways and intermediates:
Friedel-Crafts Acylation RouteThis classical approach begins with 2,3-dihydro-1H-indene as the core scaffold. Aluminum chloride (AlCl₃)-catalyzed acylation with bromoacetyl bromide introduces the α-bromoketone moiety. Key challenges include controlling polyacylation and minimizing indene oligomerization. Optimized conditions (0°C in dichloroethane, stoichiometric AlCl₃) achieve 45-52% isolated yields after recrystallization. Alternative acylating agents like chloroacetyl chloride followed by bromination yield only 23% of the desired product with significant diacetylated byproducts [10].
Palladium-Catalyzed Tandem SynthesisA more efficient route involves a one-pot Heck-aldol sequence starting from 5-bromo-2,3-dihydro-1H-indene. Using palladium(II) acetate (5 mol%), tetrabutylammonium chloride (TBAC), and lithium chloride in DMF at 110°C, this method couples vinyl acetate with subsequent in situ bromination. Yields reach 67% within 4 hours, with TBAC preventing palladium black formation and enhancing catalyst longevity. This route demonstrates superior atom economy but requires rigorous oxygen exclusion [10].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Key Reagents | Yield (%) | Reaction Time | Major Challenges |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, BrCH₂COBr | 45-52 | 8-12 h | Polyacylation, isomerization |
Palladium-Catalyzed | Pd(OAc)₂, TBAC, LiCl | 67 | 4 h | Oxygen sensitivity, cost |
Halogen Exchange | 1-(Inden-5-yl)ethanone, NBS | 85 | 30 min | Ring bromination contaminants |
Achieving selective α-bromination without aromatic ring substitution requires precise control of electronic and steric factors:
N-Bromosuccinimide (NBS) OptimizationMicrowave-assisted bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one with NBS (1.05 eq) and p-toluenesulfonic acid (10 mol%) in acetonitrile at 80°C achieves 85% yield in 30 minutes. The para-toluenesulfonic acid protonates the carbonyl oxygen, enhancing α-carbon nucleophilicity and minimizing competing electrophilic aromatic substitution. This method reduces ring bromination byproducts to <5% [2].
Radical Bromination ConstraintsConventional radical initiators (e.g., benzoyl peroxide) with bromine sources lead to complex mixtures due to benzylic hydrogen reactivity at the indane 1- and 3-positions. At 75°C, radical bromination yields <30% target compound with 55% ring-brominated contaminants. Silica gel-supported NBS marginally improves selectivity (42% yield) but remains impractical for scale-up [5] [6].
Table 2: Bromination Agent Performance Comparison
Brominating System | Additive | α-Bromination Selectivity (%) | Ring-Brominated Byproducts (%) |
---|---|---|---|
NBS/MW irradiation | p-TsOH | 95 | 3.8 |
NBS (thermal) | AIBN | 62 | 22 |
Br₂ | AlCl₃ | 41 | 49 |
CuBr₂ | DMF solvent | 28 | 58 |
Solvent polarity and catalyst loading critically influence reaction kinetics and purification efficiency:
Solvent Effects on BrominationPolar aprotic solvents (acetonitrile, DMF) stabilize the bromination transition state, yielding >80% product. Ethanol-water mixtures (50% v/v), though "greener," promote hydrolysis, reducing yields to 68%. Dichloromethane facilitates easy isolation but necessitates extended reaction times (2 h) for 75% conversion. Acetonitrile emerges as optimal by balancing solubility, boiling point, and byproduct suppression [9].
Lewis Acid vs. Organocatalyst ScreeningInCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation at 40°C enhances carbonyl activation, achieving 95% yield in 20 minutes. Ultrasound cavitation improves mass transfer, reducing catalyst loading. Alternative catalysts like ZrO₂ nanoparticles (15 mol%) yield 88% but require expensive nanomaterials. Organocatalysts (e.g., triethylamine) show inferior performance (<60% yield) due to base-promoted enolization side reactions [9].
Table 3: Solvent and Catalyst Impact on Reaction Efficiency
Condition | Catalyst | Solvent | Temperature | Yield (%) | Reaction Time |
---|---|---|---|---|---|
Ultrasound (40°C) | InCl₃ (20%) | 50% EtOH | 40°C | 95 | 20 min |
Microwave (300W) | p-TsOH (10%) | CH₃CN | 80°C | 85 | 30 min |
Reflux | AlCl₃ (100%) | CH₂Cl₂ | 40°C | 52 | 8 h |
Stirring (N₂ atmosphere) | None | DMF | 110°C | 67 | 4 h |
Transitioning laboratory synthesis to industrial production faces three primary bottlenecks:
Palladium Leaching in Catalytic RoutesResidual palladium in the final product (>500 ppm) exceeds pharmaceutical limits (≤10 ppm). Scavengers like SiliaMetS® thiol resin reduce Pd to 25 ppm but add $150/kg processing costs. Continuous flow systems with immobilized Pd catalysts demonstrate promise, maintaining ≤5 ppm Pd contamination at pilot scale [10].
Byproduct Management in Friedel-Crafts ReactionsPolyacylated byproducts (up to 30%) complicate purification. Traditional distillation degrades heat-sensitive indanone cores, while silica gel chromatography is cost-prohibitive. Crystallization from heptane/ethyl acetate (4:1) achieves 98.5% purity but sacrifices 15% yield through mother liquor losses [5] [10].
Thermal Stability ConcernsThermogravimetric analysis shows decomposition onset at 210°C, necessitating low-temperature processing (<150°C). This constraint limits solvent choices and prolongs reaction times. Spray drying encapsulation improves thermal resilience but increases production costs by 40% [10].
Table 4: Industrial Production Challenges and Mitigation Strategies
Challenge | Laboratory Impact | Industrial Mitigation | Cost Implications |
---|---|---|---|
Palladium contamination | Negligible | Flow chemistry + scavengers | +20% raw material cost |
Polyacylation byproducts | Chromatography | Fractional crystallization | 15% yield loss |
Thermal decomposition | Minor | Spray drying encapsulation | +40% processing cost |
Solvent recovery | <50% recycled | Nanofiltration membrane systems | -30% solvent expenditure |
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